molecular formula C5H10ClNO2S B1589436 Piperidine-1-sulfonyl Chloride CAS No. 35856-62-3

Piperidine-1-sulfonyl Chloride

Cat. No.: B1589436
CAS No.: 35856-62-3
M. Wt: 183.66 g/mol
InChI Key: QQJYAXDCMMXECR-UHFFFAOYSA-N
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Description

Piperidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1-sulfonyl chloride can be synthesized through the reaction of piperidine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}5\text{H}{10}\text{ClNO}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine is reacted with chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reagents such as lithium aluminum hydride are employed.

Major Products Formed:

Scientific Research Applications

Piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with the molecular formula C5H11N.

    Pyridine: A six-membered heterocyclic aromatic compound with the molecular formula C5H5N.

    Piperazine: A six-membered heterocyclic compound containing two nitrogen atoms with the molecular formula C4H10N2.

Comparison:

Properties

IUPAC Name

piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYAXDCMMXECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461561
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35856-62-3
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) at −20° C. was treated dropwise with piperidine (12.6 g, 150 mmol), stirred at 0° C. for 2 hours, and partitioned between dichloromethane and water (50 mL). The organic layer was washed with aqueous 1N HCl, brine and dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was distilled under reduced pressure (1 mm Hg) at 105° C. to give the title compound (5 grams).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidine-1-sulfonyl Chloride
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Piperidine-1-sulfonyl Chloride
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Piperidine-1-sulfonyl Chloride
Reactant of Route 4
Piperidine-1-sulfonyl Chloride
Customer
Q & A

Q1: What is the main focus of the research paper regarding Piperidine-1-sulfonyl chloride?

A1: This study delves into the solvolysis of this compound, investigating how it breaks down in various binary solvent mixtures. The researchers aim to understand the mechanism behind this breakdown, particularly focusing on the influence of solvent composition on the reaction rate []. This research sheds light on the reactivity of this compound, a compound potentially useful in organic synthesis.

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